6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Overview
Description
“6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound . Its IUPAC name is this compound . The molecular formula is C10H14O4 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14O4/c1-14-9(13)7-4-10(5-7)2-6(3-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Novel Amino Acids: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid were synthesized, adding to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
- Glutamic Acid Analogues: Conformationally restricted analogues of glutamic acid were prepared from a common precursor, 3-oxocyclobutanecarboxylic acid. These compounds mimic glutamate in a variety of restricted conformations, potentially useful in mechanistic studies or the search for biologically active compounds (Chernykh et al., 2014).
Optical Activity and Polymer Synthesis
- Optically Active Oligo- and Polyamides: (R)-Spiro[3.3]heptane-2,6-dicarboxylic acid was synthesized and used to create polymers showing significant Cotton effects, indicating potential applications in materials science (Tang, Miura, Imae, & Kawakami, 1999).
Asymmetric Synthesis and Stereochemistry
- Circular Dichroism and Stereochemistry: Research into 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, explored its enantioresolution and absolute stereochemistry using circular dichroism, contributing to stereochemical analysis methods (Murai et al., 2000).
Medicinal Chemistry and Drug Design
- Library of Isomeric Glutamic Acid Analogs: A library of glutamic acid analogs based on the spiro[3.3]heptane skeleton was designed, with potential applications in probing the topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).
Safety and Hazards
Properties
IUPAC Name |
2-methoxycarbonylspiro[3.3]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-14-9(13)7-4-10(5-7)2-6(3-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVZYAFUSDVQII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439952 | |
Record name | 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10481-25-1 | |
Record name | 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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